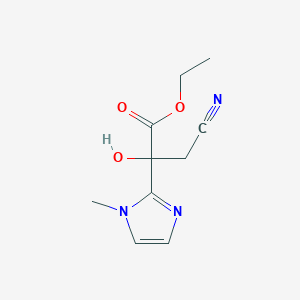
ethyl 3-cyano-2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 3-cyano-2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)propanoate is a useful research compound. Its molecular formula is C10H13N3O3 and its molecular weight is 223.232. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Transformations
A study by Jasiński et al. (2008) explored the synthesis of new optically active 1H-imidazole 3-oxides with a substituted acetate group at N(1) as the chiral unit. These compounds were derived from reactions involving α-(hydroxyimino) ketones, α-amino acid methyl esters, and formaldehyde, highlighting the versatility of imidazole derivatives in synthesizing optically active compounds. Selected examples of these N-oxides could be transformed into 2,3-dihydro-1H-imidazole-2-thione derivatives via a 'sulfur-transfer reaction', and the reduction of a histidine derivative yielded optically active 2,3-bis(imidazolyl)propanoate, indicating the potential for creating bioactive molecules with specified chirality (Jasiński, M., Mlostoń, G., Linden, A., & Heimgartner, H., 2008).
Another study focused on the interaction of 1, 2-diaminoimidazole with ethoxymethylene-containing derivatives, leading to the synthesis of various ethyl esters and propanedinitrile derivatives. This work demonstrates the chemical reactivity of imidazole derivatives towards creating complex molecules, which can be a stepping stone for further functionalization and application in material science or medicinal chemistry (Dmitry, Y., Vandyshev, Khidmet, S., Shikhaliyev, A., Potapov, 2015).
Chemical Reactivity and Properties
The reactivity of imidazole N-oxides with ethyl acrylate, discussed by Mlostoń et al. (2012), highlights the unexpected course of reactions leading to 3-hydroxyacrylates and 1H-imidazol-2-yl-substituted acrylates. This study provides insights into the complex reaction pathways imidazole derivatives can undergo, revealing their potential for synthesizing novel organic compounds with unique properties (Mlostoń, G., Urbaniak, K., Wojciechowska, A., Linden, A., & Heimgartner, H., 2012).
Applications in Organic Synthesis
Vijayakrishna et al. (2008) synthesized double hydrophilic block copolymers based on imidazolium-based ionic liquid (IL) monomers. This study showcases the application of imidazole derivatives in polymer science, specifically in the synthesis of polymers with potential applications in drug delivery, membrane technology, and as smart materials responsive to environmental changes (Vijayakrishna, K. et al., 2008).
Properties
IUPAC Name |
ethyl 3-cyano-2-hydroxy-2-(1-methylimidazol-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-3-16-9(14)10(15,4-5-11)8-12-6-7-13(8)2/h6-7,15H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYCGJKFZMDCPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC#N)(C1=NC=CN1C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

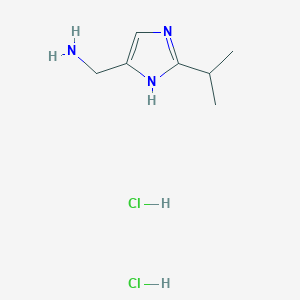
![2-(2,5-DIMETHYLPHENYL)-4-{[(4-FLUOROPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE](/img/structure/B2554113.png)
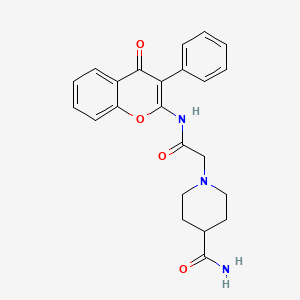
![4-(4-hydroxyphenyl)-6-(2-methoxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2554119.png)
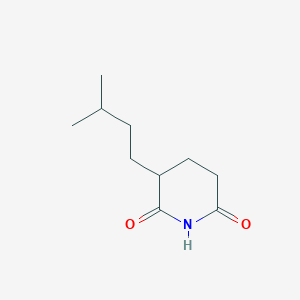

![Methyl 4-[(2-methyl-5-oxopyrrolidin-2-yl)methyl]benzoate](/img/structure/B2554123.png)
![N-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2554124.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2554125.png)
![N-(3-acetylphenyl)-2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2554126.png)
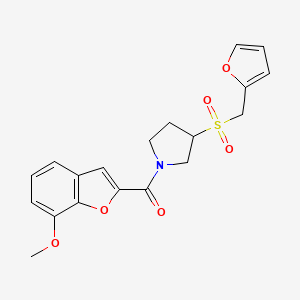
![N-[amino(imino)methyl]-4-methylpiperazine-1-carboximidamide](/img/structure/B2554131.png)

